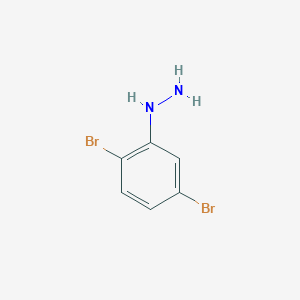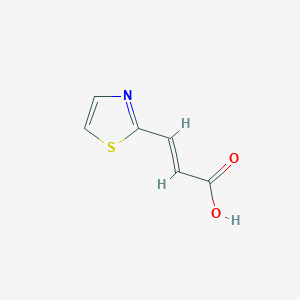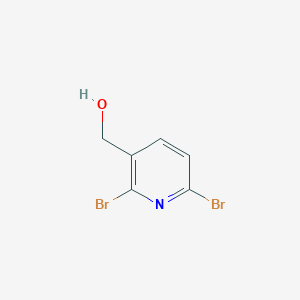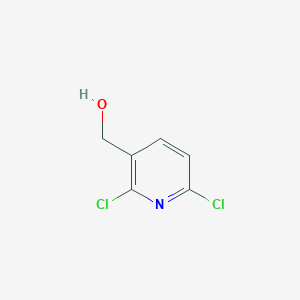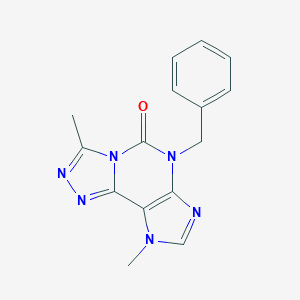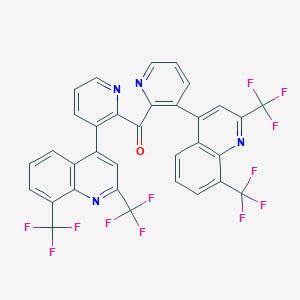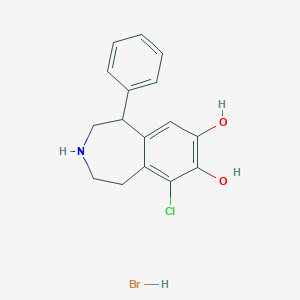
9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Vue d'ensemble
Description
Le bromhydrate de SKF 81297 est un agoniste sélectif du récepteur de la dopamine D1, avec une valeur de Ki de 1,9 nM . Les récepteurs de la dopamine D1, comprenant les sous-types D1 et D5, constituent une sous-famille de récepteurs de la dopamine qui médient la neurotransmission excitatoire après liaison du neurotransmetteur endogène dopamine . Le bromhydrate de SKF 81297 est actif au niveau central après administration systémique in vivo .
Méthodes De Préparation
Le nom chimique du bromhydrate de SKF 81297 est (±)-6-chloro-2,3,4,5-tétrahydro-1-phényl-1H-3-benzazépine bromhydrate . Les voies de synthèse et les conditions réactionnelles de ce composé ne sont pas décrites en détail dans la littérature disponible. On sait que le composé est synthétisé et offert dans des banques de composés telles que Tocriscreen 2.0 Max . Les méthodes de production industrielle impliquent généralement la synthèse de la structure de base de la benzazépine suivie d’une halogénation et de la formation subséquente du sel bromhydrate.
Analyse Des Réactions Chimiques
Le bromhydrate de SKF 81297 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier la structure du composé, modifiant potentiellement ses propriétés pharmacologiques.
Substitution : Le bromhydrate de SKF 81297 peut subir des réactions de substitution, où des groupes fonctionnels sur le cycle de la benzazépine sont remplacés par d’autres substituants.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que l’hydrure de lithium et d’aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
Le bromhydrate de SKF 81297 a un large éventail d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence dans les études portant sur les agonistes des récepteurs de la dopamine.
Biologie : Utilisé dans la recherche pour comprendre le rôle des récepteurs de la dopamine D1 dans divers processus biologiques.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans les affections liées à la dysrégulation de la dopamine, telles que la maladie de Parkinson et la schizophrénie.
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs de la dopamine.
Mécanisme D'action
Le bromhydrate de SKF 81297 exerce ses effets en se liant sélectivement aux récepteurs de la dopamine D1 et en les activant . Cette activation entraîne une augmentation du renouvellement des phosphoinositides et de l’adénylyl cyclase, ce qui entraîne la stimulation des neurones, en particulier des neurones striés postsynaptiques . Le composé induit une augmentation de l’expression de l’ARNm du proto-oncogène c-fos, ce qui entraîne un effet biphasique sur la locomotion .
Comparaison Avec Des Composés Similaires
Le bromhydrate de SKF 81297 est unique en raison de sa grande sélectivité et de sa puissance en tant qu’agoniste du récepteur de la dopamine D1. Des composés similaires comprennent :
SKF 38393 : Un autre agoniste du récepteur de la dopamine D1 ayant des propriétés pharmacologiques similaires.
A-77636 : Un agoniste sélectif du récepteur de la dopamine D1 ayant une structure chimique différente.
Dihydrexidine : Un agoniste complet des récepteurs de la dopamine D1 ayant des propriétés pharmacocinétiques distinctes.
Ces composés partagent des mécanismes d’action similaires, mais diffèrent par leurs structures chimiques, leurs propriétés pharmacocinétiques et leurs applications spécifiques en recherche et en thérapie.
Propriétés
IUPAC Name |
9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2.BrH/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20;/h1-5,8,13,18-20H,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIJGBMRNYUZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042604 | |
| Record name | SKF 81297 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67287-39-2 | |
| Record name | SKF-81297 hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 81297 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-81297 HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L86RFQ3NSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


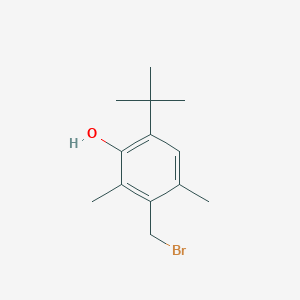

![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)
